molecular formula C10H11NO4 B14809328 1-Cyclopropoxy-3-methoxy-5-nitrobenzene

1-Cyclopropoxy-3-methoxy-5-nitrobenzene

Cat. No.: B14809328
M. Wt: 209.20 g/mol
InChI Key: XTJJZIQLPYXFOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropoxy-3-methoxy-5-nitrobenzene is an organic compound with the molecular formula C10H11NO4 It is characterized by a benzene ring substituted with a cyclopropoxy group at the first position, a methoxy group at the third position, and a nitro group at the fifth position

Preparation Methods

The synthesis of 1-Cyclopropoxy-3-methoxy-5-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 1-cyclopropoxy-3-methoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve high-quality products.

Chemical Reactions Analysis

1-Cyclopropoxy-3-methoxy-5-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitro group can be achieved using reagents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents such as tin(II) chloride in hydrochloric acid, resulting in the formation of amines.

    Substitution: The methoxy and cyclopropoxy groups can be substituted under specific conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like sodium methoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reduction of the nitro group typically yields the corresponding amine, while oxidation can lead to various carboxylic acid derivatives.

Scientific Research Applications

1-Cyclopropoxy-3-methoxy-5-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new chemical reactions and methodologies.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for studies in medicinal chemistry and drug development.

    Medicine: Research into the pharmacological properties of its derivatives could lead to the discovery of new therapeutic agents.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-Cyclopropoxy-3-methoxy-5-nitrobenzene exerts its effects depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amine, which can then participate in further chemical transformations. The molecular targets and pathways involved are typically related to the functional groups present on the compound and their interactions with other molecules.

Comparison with Similar Compounds

1-Cyclopropoxy-3-methoxy-5-nitrobenzene can be compared to other nitrobenzene derivatives, such as:

    1-Methoxy-4-nitrobenzene: Similar in structure but lacks the cyclopropoxy group, which may result in different chemical reactivity and applications.

    1-Cyclopropoxy-4-nitrobenzene:

The uniqueness of this compound lies in the combination of its substituents, which confer distinct chemical properties and reactivity patterns compared to other similar compounds .

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

1-cyclopropyloxy-3-methoxy-5-nitrobenzene

InChI

InChI=1S/C10H11NO4/c1-14-9-4-7(11(12)13)5-10(6-9)15-8-2-3-8/h4-6,8H,2-3H2,1H3

InChI Key

XTJJZIQLPYXFOB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)[N+](=O)[O-])OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.